1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridin

Übersicht

Beschreibung

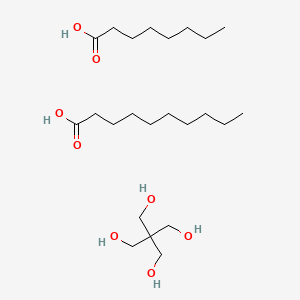

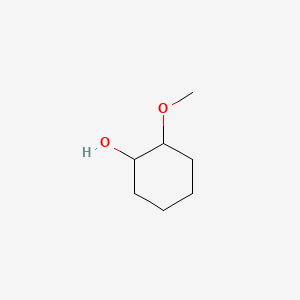

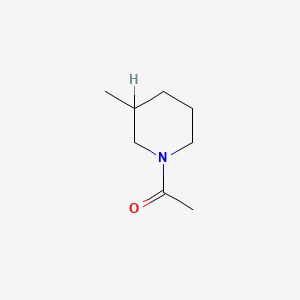

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine . It is a heterocycle with the molecular formula C18H19N . The average mass is 249.350 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted with a benzyl group and a phenyl group .Wissenschaftliche Forschungsanwendungen

Parkinson-Krankheit-Forschung

1,2,3,6-THP ist eng verwandt mit 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin (MPTP), einem bekannten Neurotoxin, das verwendet wird, um die Parkinson-Krankheit (PD) in Tiermodellen zu induzieren . Forscher haben seine Auswirkungen auf dopaminerge Neuronen, motorische Beeinträchtigungen und Neurotoxizität untersucht. Darüber hinaus untersuchen Studien potenzielle therapeutische Interventionen, um MPTP-induzierte Schäden zu mindern.

Neuroprotektive Eigenschaften

Studien haben die neuroprotektiven Wirkungen von 1,2,3,6-THP untersucht. Beispielsweise wurde festgestellt, dass Orexin B (OXB) dopaminerge Neuronen vor MPTP-induziertem Zelltod schützt, möglicherweise durch Modulation des Mitogen-aktivierten Protein-Kinase (MAPK)-Signalwegs . Diese Erkenntnisse tragen zum Verständnis neurodegenerativer Erkrankungen und potenzieller therapeutischer Strategien bei.

Struktur-Wirkungs-Beziehung (SAR)-Studien

Forscher haben verschiedene substituierte 1,2,3,6-THP-Derivate synthetisiert, um ihre pharmakologischen Aktivitäten zu untersuchen. Durch die Einführung verschiedener Substituenten am THP-Ringsystem untersuchen sie die SAR und beurteilen, wie Modifikationen Eigenschaften wie entzündungshemmende und krebshemmende Wirkungen beeinflussen . Diese Studien unterstützen die Arzneimittelforschung und -entwicklung.

Synthetische Methoden

Es wurden effiziente synthetische Verfahren für 1,2,3,6-THP-Derivate entwickelt. Forscher haben Reaktionsschemata untersucht, wie zum Beispiel die Verwendung von 1-Chlor-2,4-Dinitrobenzol und substituierten Pyridinen, die in Aceton unter Rückfluss erhitzt werden . Diese Methoden ermöglichen den Zugang zu verschiedenen Derivaten für weitere Untersuchungen.

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (also known as MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.

Biochemical Pathways

The biochemical pathway affected by MPTP involves the oxidative deamination of biogenic and xenobiotic amines . This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The interference of MPTP in this pathway leads to the production of free radicals and oxidative stress .

Pharmacokinetics

The pharmacokinetics of MPTP involve its absorption, distribution, metabolism, and excretion (ADME). As a lipophilic compound, MPTP can cross the blood-brain barrier and get distributed in the brain . It is metabolized by the enzyme MAO-B into MPP+, which is the active metabolite causing neurotoxicity

Result of Action

The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The result is a decrease in dopamine levels, leading to symptoms similar to those of Parkinson’s disease .

Biochemische Analyse

Biochemical Properties

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .

Cellular Effects

The cellular effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .

Dosage Effects in Animal Models

In animal models, the effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .

Metabolic Pathways

The primary metabolic pathway of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .

Transport and Distribution

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .

Subcellular Localization

The subcellular localization of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .

Eigenschaften

IUPAC Name |

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFZZRBVWLWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340326 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38025-45-5 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)

![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)